2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isopropylthio group, a morpholino group, and a p-tolyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(isopropylthio)aniline, which is then reacted with 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the isopropylthio group may yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
- 2-(4-(propylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide stands out due to the presence of the isopropylthio group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-18(2)29-22-10-6-20(7-11-22)16-24(27)25-17-23(26-12-14-28-15-13-26)21-8-4-19(3)5-9-21/h4-11,18,23H,12-17H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBFFBAVIQHNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)SC(C)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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